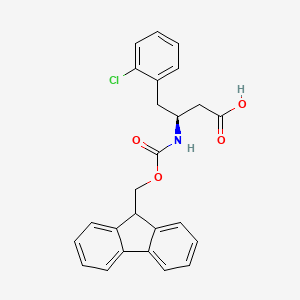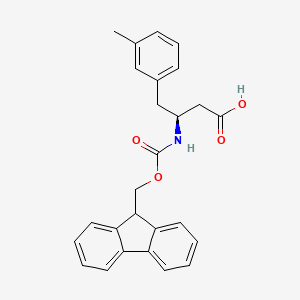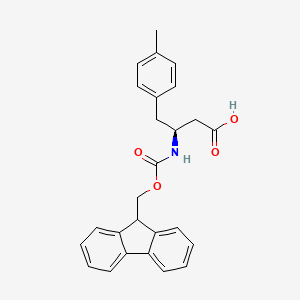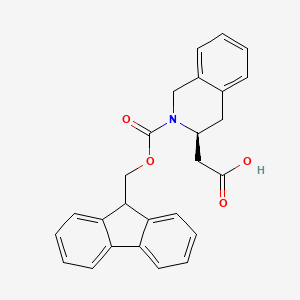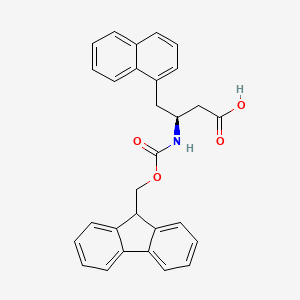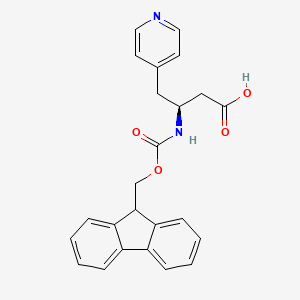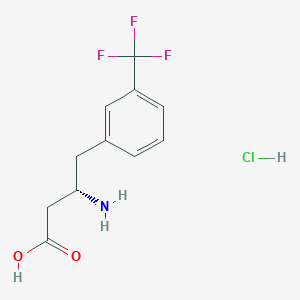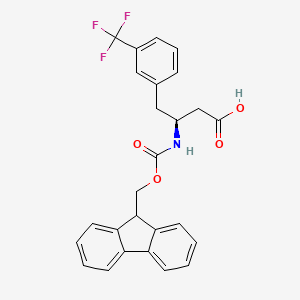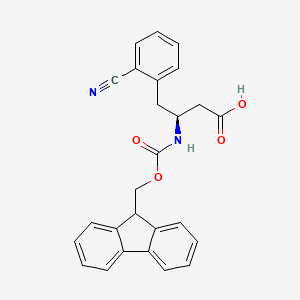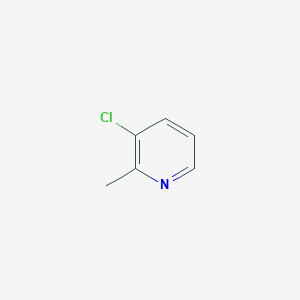
3-Cloro-2-metilpiridina
Descripción general
Descripción
3-Chloro-2-methylpyridine is an organic compound with the molecular formula C6H6ClN. It is a derivative of pyridine, where a chlorine atom is substituted at the third position and a methyl group at the second position of the pyridine ring. This compound is of significant interest due to its applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis.
Aplicaciones Científicas De Investigación
3-Chloro-2-methylpyridine is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
Target of Action
3-Chloro-2-methylpyridine is primarily used as a reagent in organic synthesis . It is often involved in Suzuki-Miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . The primary targets of this compound are the organoboron reagents used in these reactions .
Mode of Action
In Suzuki-Miyaura coupling reactions, 3-Chloro-2-methylpyridine interacts with organoboron reagents . The reaction involves the transmetalation of nucleophilic organic groups from boron to palladium . This process results in the formation of new carbon-carbon bonds .
Biochemical Pathways
It is known that the compound plays a crucial role in the suzuki-miyaura coupling reactions, which are widely used in organic chemistry for the synthesis of various organic compounds .
Pharmacokinetics
It is known that the compound has a boiling point of 1565±200 °C and a density of 1150±006 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The primary result of the action of 3-Chloro-2-methylpyridine is the formation of new carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This enables the synthesis of a wide range of organic compounds .
Análisis Bioquímico
Biochemical Properties
3-Chloro-2-methylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 3-Chloro-2-methylpyridine can form complexes with metal ions, which can further influence its biochemical activity.
Cellular Effects
The effects of 3-Chloro-2-methylpyridine on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell growth and differentiation . This modulation can lead to changes in gene expression, affecting various cellular functions. Furthermore, 3-Chloro-2-methylpyridine can impact cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites through different pathways.
Molecular Mechanism
At the molecular level, 3-Chloro-2-methylpyridine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, 3-Chloro-2-methylpyridine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-2-methylpyridine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Chloro-2-methylpyridine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . This degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to 3-Chloro-2-methylpyridine in in vitro or in vivo studies has shown that it can cause changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 3-Chloro-2-methylpyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of 3-Chloro-2-methylpyridine have been associated with toxic effects, including liver and kidney damage . These toxic effects are likely due to the compound’s interaction with metabolic enzymes, leading to the accumulation of toxic metabolites. Threshold effects have also been observed, where a certain dosage level must be reached before significant biological effects are seen.
Metabolic Pathways
3-Chloro-2-methylpyridine is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound can also undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which help in its detoxification and excretion from the body.
Transport and Distribution
The transport and distribution of 3-Chloro-2-methylpyridine within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, allowing it to reach its target sites . Once inside the cells, 3-Chloro-2-methylpyridine can bind to various proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 3-Chloro-2-methylpyridine is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of 3-Chloro-2-methylpyridine within cells can also affect its interactions with other biomolecules, determining its overall biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Chloro-2-methylpyridine can be synthesized through several methods. One common method involves the chlorination of 2-methylpyridine. This reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) at elevated temperatures. Another method involves the reaction of 2-methylpyridine with sulfuryl chloride (SO2Cl2) under reflux conditions.
Industrial Production Methods: In industrial settings, the production of 3-chloro-2-methylpyridine often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-2-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to form 3-chloro-2-pyridinecarboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to 3-chloro-2-methylpyridine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcohol solvent.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Corresponding substituted pyridines.
Oxidation: 3-Chloro-2-pyridinecarboxylic acid.
Reduction: 3-Chloro-2-methylpyridine.
Comparación Con Compuestos Similares
- 2-Chloro-3-methylpyridine
- 2-Chloro-4-methylpyridine
- 3-Chloro-4-methylpyridine
Comparison: 3-Chloro-2-methylpyridine is unique due to the specific positioning of the chlorine and methyl groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, 3-chloro-2-methylpyridine may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity towards nucleophiles and electrophiles.
Propiedades
IUPAC Name |
3-chloro-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c1-5-6(7)3-2-4-8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEYOMUPVMGJPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376459 | |
| Record name | 3-chloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72093-03-9 | |
| Record name | 3-chloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 72093-03-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


